molecular formula C13H16N2O6 B2602358 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid CAS No. 208772-07-0

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid

Cat. No. B2602358
M. Wt: 296.279
InChI Key: RPMJIWWACQNXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MNA or methyl nitroanilide, and it is a derivative of the amino acid tyrosine. MNA is a yellow powder that is soluble in organic solvents and has a melting point of 135-137°C.

Mechanism Of Action

The mechanism of action of MNA is not fully understood, but it is believed to involve the formation of reactive intermediates through nitro reduction and subsequent reaction with cellular components. MNA has been shown to undergo nitro reduction by various enzymes and chemical reductants, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives.

Biochemical And Physiological Effects

MNA has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity and the production of ROS in cells. MNA has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MNA in lab experiments is its versatility. MNA can be used as a substrate for various enzymes and as a probe for detecting ROS, making it useful in a wide range of research applications. However, one limitation of using MNA is its potential toxicity. MNA has been shown to be cytotoxic in certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research involving MNA. One area of interest is the development of MNA-based probes for detecting ROS in vivo. Another area of interest is the use of MNA as a model compound for studying the mechanism of action of various drugs and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MNA and its potential applications in medicine and biotechnology.
In conclusion, 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid is a versatile chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MNA in medicine and biotechnology.

Synthesis Methods

The synthesis of MNA involves the reaction of 2-amino-3-nitrobenzoic acid with tert-butyl chloroformate and methylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained through filtration and recrystallization. The yield of MNA is typically around 60-70%, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

MNA has been used in various scientific research applications, including as a substrate for enzymes such as tyrosinase and peroxidase. MNA is also used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. Additionally, MNA has been used as a model compound for studying the mechanism of action of various drugs and enzymes.

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14(4)10-8(11(16)17)6-5-7-9(10)15(19)20/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMJIWWACQNXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl](methyl)amino}-3-nitrobenzoic acid

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